molecular formula C10H10BrFO3 B8537468 Methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate

Methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate

Cat. No. B8537468
M. Wt: 277.09 g/mol
InChI Key: VCDIWLDKYWMKNU-UHFFFAOYSA-N
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Patent
US08697715B2

Procedure details

A 500 mL 24/40 round bottomed flask equipped with a stirring bar was charged with (3-fluoro-4-methoxyphenyl)acetic acid methyl ester (4.17 g) and dissolved in anhydrous carbon tetrachloride (200 mL). N-Bromosuccinimide (“NBS”) (4.89 g) was added, followed by benzoyl peroxide (“BPO”) (550 mg). The flask was equipped with a water cooled condenser and placed in a pre-heated 100° C. oil bath. After refluxing for 17.5 hours, the flask was removed from the oil bath, cooled to room temperature and filtered. The filtrate was analyzed by LCMS and TLC. Since the starting material and both products did not ionize well, TLC (40% ethyl acetate/heptane) was used to determine conversion of starting material to product. TLC indicated the starting material had been completely consumed. The filtrate was concentrated to a residue, dissolved in a minimal amount of DCM and adsorbed onto a silica pre-column. After ISCO purification (80 g column, 0-100% ethyl acetate/heptane over 25 column volumes) fractions for the major uv product (30-40% ethyl acetate) were combined and concentrated to yield methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate (4.73 g). The NMR in CDCl3 was consistent with methyl 2-bromo-2-(3-fluoro-4-methoxyphenyl)acetate and matched that reported in WO 2007/024945. The fractions for a second minor uv active product (50-60% ethyl acetate) were combined and concentrated. NMR indicated the di-brominated compound methyl 2,2-dibromo-2-(3-fluoro-4-methoxyphenyl)acetate (0.539 g, 6.7%).
[Compound]
Name
24/40
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
4.89 g
Type
reactant
Reaction Step Three
Quantity
550 mg
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1.[Br:15]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:4]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1)[C:3]([O:2][CH3:1])=[O:14]

Inputs

Step One
Name
24/40
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
4.17 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)OC)F)=O
Step Three
Name
Quantity
4.89 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
550 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a water cooled condenser
CUSTOM
Type
CUSTOM
Details
placed in a pre-heated 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 17.5 hours
Duration
17.5 h
CUSTOM
Type
CUSTOM
Details
the flask was removed from the oil bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
had been completely consumed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a minimal amount of DCM
CUSTOM
Type
CUSTOM
Details
After ISCO purification (80 g column, 0-100% ethyl acetate/heptane over 25 column volumes) fractions for the major uv product (30-40% ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC)C1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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